![molecular formula C10H7NO3 B2648891 6-formyl-1H-indole-2-carboxylic acid CAS No. 136818-68-3](/img/structure/B2648891.png)
6-formyl-1H-indole-2-carboxylic acid
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Description
6-formyl-1H-indole-2-carboxylic acid, also known as FIAC, is a chemical compound with potential applications in scientific research. This molecule contains both an indole and a carboxylic acid group, which makes it a useful building block for the synthesis of other compounds.
Scientific Research Applications
Synthesis of Formyl-Indole Carboxylates
- 6-Formyl-1H-indole-2-carboxylic acid derivatives have been synthesized as valuable intermediates. For instance, ethyl 6-formyl-1H-indole-2-carboxylates have been prepared from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acids. This transformation involves the elimination of SO2, hydrolysis, and oxidation steps, demonstrating the compound's versatility in synthetic chemistry (Pete, Parlagh, & Tőke, 2003).
Biological Activity Studies
- Indole-2-carboxylic acid derivatives, including those similar to 6-formyl-1H-indole-2-carboxylic acid, have attracted attention for their therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).
Novel Synthetic Routes
- Novel synthetic routes involving 6-formyl-1H-indole-2-carboxylic acid derivatives have been explored. For example, a three-component, intramolecular Ugi reaction using 2-(2-formyl-1H-indol-1-yl)acetic acid with aryl amines and isocyanides has led to unique N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides (Reddy et al., 2012).
Electrophilic Substitution Reactions
- Research into the electrophilic substitutions on related indole derivatives has been conducted. Some pyrroloindoles, for instance, were formylated using Vilsmeier reagents, which is relevant for understanding the chemical behavior of 6-formyl-1H-indole-2-carboxylic acid (Jumina et al., 2009).
Development of Pharmacological Agents
- Compounds derived from 6-formyl-1H-indole-2-carboxylic acid have been synthesized for pharmacological evaluations. One study involved the creation of symmetrical and unsymmetrical diindolylmethanes via acid-catalyzed electrophilic substitution reactions, highlighting the potential medicinal applications of these derivatives (Bingul et al., 2014).
properties
IUPAC Name |
6-formyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIQGLSPAUXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-formyl-1H-indole-2-carboxylic acid |
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